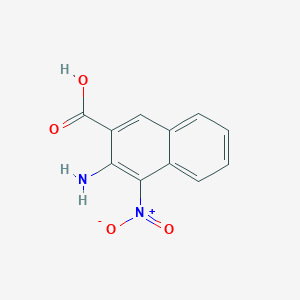

3-Amino-4-nitronaphthalene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-nitronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c12-9-8(11(14)15)5-6-3-1-2-4-7(6)10(9)13(16)17/h1-5H,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOXDFIGNUTZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2[N+](=O)[O-])N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 4 Nitronaphthalene 2 Carboxylic Acid

Retrosynthetic Disconnection Strategies Applied to 3-Amino-4-nitronaphthalene-2-carboxylic acid

Retrosynthetic analysis of 3-amino-4-nitronaphthalene-2-carboxylic acid suggests several potential disconnection points. The most logical approach involves disconnecting the nitro and amino groups, leading back to a simpler naphthalene (B1677914) carboxylic acid precursor.

The directing effects of the substituents on the naphthalene ring are crucial. The carboxylic acid group is a meta-director, while the amino group is a strong ortho-, para-director. The interplay of these directing effects must be carefully considered to achieve the desired substitution pattern. To achieve the specific 1,2,3,4-substitution pattern, the order of introduction of the functional groups is critical.

Classical and Established Synthetic Routes to 3-Amino-4-nitronaphthalene-2-carboxylic acid

Established synthetic routes to 3-amino-4-nitronaphthalene-2-carboxylic acid generally follow a linear sequence of reactions, starting from readily available naphthalene derivatives.

Multi-Step Linear Synthesis Approaches and Optimization

A common linear synthesis commences with 3-hydroxy-2-naphthoic acid . This starting material can be converted to 3-amino-2-naphthoic acid through a high-pressure amination reaction. One reported method involves heating 3-hydroxy-2-naphthoic acid with ammonium hydroxide and zinc(II) chloride in an autoclave at 195°C for 72 hours, affording the product in a 79.6% crude yield, which can be further purified by recrystallization. chemicalbook.com

The subsequent and most critical step is the selective nitration of 3-amino-2-naphthoic acid . The powerful activating and ortho-, para-directing effect of the amino group must be modulated to prevent polysubstitution and achieve nitration at the desired C4 position. This is often accomplished by protecting the amino group as an acetamide. The resulting 3-acetamido-2-naphthoic acid can then be nitrated. The acetyl protecting group can be removed by hydrolysis to yield the final product.

Historical studies on the nitration of β-naphthoic acid have shown that a mixture of nitro isomers is often obtained, highlighting the challenges in achieving high regioselectivity. rsc.org The nitration of 2-amino-1-naphthalenesulfonic acid (Tobias acid) in concentrated sulfuric acid at low temperatures has been shown to yield a mixture of 5- and 8-nitro isomers, demonstrating the influence of reaction conditions on the isomeric distribution. google.com

Convergent Synthetic Strategies for Enhanced Efficiency

Convergent synthetic strategies for this molecule are less common but could offer increased efficiency. A hypothetical convergent approach might involve the synthesis of two smaller, functionalized fragments that are then coupled. For instance, a suitably substituted benzene derivative could be coupled with another fragment to construct the naphthalene ring system with the required functionalities already in place or in a protected form. However, the development of such a convergent route for this specific target molecule is not well-documented in the literature.

Innovative and Sustainable Synthetic Paradigms for 3-Amino-4-nitronaphthalene-2-carboxylic acid

Modern synthetic chemistry is increasingly focused on the development of innovative and sustainable methods that minimize waste and improve efficiency.

Catalytic Systems and Their Application in Nitroarene Functionalization

While specific catalytic systems for the synthesis of 3-amino-4-nitronaphthalene-2-carboxylic acid are not extensively reported, advancements in the catalytic functionalization of nitroarenes could be applied. For instance, decarboxylative amination of carboxylic acids with nitroarenes has been developed for the synthesis of secondary amines under mild, metal-free conditions, offering a potential alternative to traditional methods. researchgate.net

Green Chemistry Principles and Methodologies in Synthesis

The principles of green chemistry, such as atom economy and the use of environmentally benign solvents and reagents, are crucial for modern synthetic processes. The classical synthesis of 3-amino-4-nitronaphthalene-2-carboxylic acid involves harsh reagents and conditions. Future research could focus on developing greener alternatives. For example, exploring enzymatic or biocatalytic methods for amination or nitration could significantly reduce the environmental impact.

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry, or continuous flow processing, represents a paradigm shift in chemical synthesis. In a flow system, reagents are continuously pumped through a network of tubes and reactors where the chemical transformation occurs. This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product yields, selectivity, and safety. researchgate.neteuropa.eu The modular nature of flow chemistry setups also allows for the integration of multiple synthetic and purification steps into a single, automated process.

For a molecule with the structural complexity of 3-Amino-4-nitronaphthalene-2-carboxylic acid, a multi-step flow synthesis would likely be envisioned. A hypothetical continuous process could involve the nitration of a suitable naphthalene precursor, followed by the selective reduction of a nitro group or introduction of the amino group.

The nitration of naphthalene derivatives is a well-studied reaction that can be readily adapted to a flow regime. researchgate.net Continuous nitration offers significant safety advantages over batch processes, as the small reactor volumes minimize the accumulation of potentially explosive nitrating mixtures. europa.eu A typical flow setup for nitration would involve the mixing of a stream of the naphthalene precursor dissolved in an appropriate solvent with a stream of a nitrating agent, such as a mixture of nitric and sulfuric acids. The reaction mixture would then pass through a heated or cooled reactor coil to achieve the desired conversion.

The subsequent introduction of the amino group could be accomplished through the reduction of a dinitro-intermediate or other synthetic routes. The catalytic hydrogenation of nitroaromatic compounds is a common transformation that has been successfully implemented in continuous flow systems using packed-bed reactors containing a solid-supported catalyst, such as palladium on carbon (Pd/C). acs.org

The table below illustrates hypothetical parameters for a continuous flow synthesis of a key intermediate for 3-Amino-4-nitronaphthalene-2-carboxylic acid, based on analogous transformations of aromatic compounds.

| Parameter | Nitration Step | Reduction Step |

| Reactor Type | Microreactor or Coil Reactor | Packed-Bed Reactor (PBR) |

| Temperature | 20-80 °C | 40-100 °C |

| Pressure | 1-10 bar | 5-20 bar |

| Residence Time | 1-10 minutes | 5-20 minutes |

| Reagents | HNO₃/H₂SO₄ | H₂ gas or a hydrogen donor |

| Catalyst | - | Pd/C or Raney Nickel |

| Solvent | Dichloromethane or Sulfolane | Ethanol or Ethyl Acetate |

| Hypothetical Yield | >95% | >99% |

This table presents hypothetical data based on general principles of flow chemistry applied to similar chemical transformations.

Purification, Isolation, and Yield Optimization Protocols in the Synthesis of 3-Amino-4-nitronaphthalene-2-carboxylic acid

Given the presence of both an acidic carboxylic acid group and a basic amino group, pH-mediated extraction is a powerful purification technique. The crude product can be dissolved in a suitable organic solvent and washed with an acidic aqueous solution to protonate the amino group, thereby extracting it into the aqueous phase while leaving non-basic impurities in the organic layer. Subsequently, adjusting the pH of the aqueous layer to a basic value would deprotonate the carboxylic acid, allowing for further purification through extraction with an immiscible organic solvent.

Crystallization is another essential method for obtaining high-purity 3-Amino-4-nitronaphthalene-2-carboxylic acid. The choice of solvent is crucial and would be determined through solubility studies. A mixed-solvent system may be employed to achieve optimal crystal growth and yield.

Yield optimization in the synthesis of 3-Amino-4-nitronaphthalene-2-carboxylic acid involves a systematic approach to refining reaction and purification conditions. In a flow synthesis context, Design of Experiments (DoE) can be efficiently employed to screen a wide range of parameters, such as temperature, reagent stoichiometry, and residence time, to identify the optimal conditions for maximizing the yield of the desired product.

The following table outlines a potential purification and yield optimization protocol for 3-Amino-4-nitronaphthalene-2-carboxylic acid.

| Step | Technique | Key Parameters | Expected Outcome |

| 1. Initial Work-up | Liquid-Liquid Extraction | pH adjustment, solvent selection | Removal of inorganic salts and highly polar/non-polar impurities. |

| 2. Primary Purification | Acid-Base Extraction | Sequential extraction with acidic and basic aqueous solutions | Separation of the amphoteric product from neutral and single functional group impurities. |

| 3. Isolation | Crystallization | Solvent/anti-solvent system, cooling profile | Isolation of the solid product with moderate to high purity. |

| 4. Final Polishing | Recrystallization | Selection of an optimal solvent for high purity crystal formation | Attainment of high-purity 3-Amino-4-nitronaphthalene-2-carboxylic acid. |

| 5. Yield Optimization | Design of Experiments (DoE) | Temperature, residence time, stoichiometry, catalyst loading | Identification of reaction conditions that maximize product yield and minimize byproduct formation. |

This table provides a generalized protocol for the purification and yield optimization of a substituted aromatic carboxylic acid.

Elucidation of Reactivity and Derivatization Pathways of 3 Amino 4 Nitronaphthalene 2 Carboxylic Acid

Chemical Transformations Involving the Amino Functionality

The amino group (-NH₂) attached to the naphthalene (B1677914) ring is a primary aromatic amine, making it a versatile handle for a range of chemical modifications. Its nucleophilicity allows it to react with various electrophiles.

The nucleophilic nature of the amino group is central to its derivatization through acylation, alkylation, and arylation.

Acylation: The amino group can be readily acylated to form amides. This is typically achieved by reacting it with acylating agents like acid chlorides or anhydrides in the presence of a base. For instance, reaction with acetyl chloride would yield N-(2-carboxy-4-nitronaphthalen-3-yl)acetamide. This transformation is often used to protect the amino group during other synthetic steps.

Alkylation: N-alkylation of aromatic amines can be challenging due to the potential for multiple alkylations. However, selective mono-N-alkylation can be achieved under specific conditions, for example, by using methods like reductive amination or by employing chelation strategies with reagents like 9-BBN for amino alcohols. organic-chemistry.org These methods could potentially be adapted for 3-Amino-4-nitronaphthalene-2-carboxylic acid to introduce various alkyl substituents.

Arylation: The introduction of an aryl group onto the amino functionality can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netmit.edu This reaction typically involves coupling the amine with an aryl halide or triflate in the presence of a palladium or copper catalyst and a base. researchgate.netmit.edunih.gov This allows for the synthesis of N-aryl derivatives, which are important structures in medicinal chemistry and materials science. researchgate.netnih.gov

Table 1: Representative Reactions of the Amino Functionality

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-Acyl derivative |

| Alkylation | Alkyl Halide | N-Alkyl derivative |

| Arylation | Aryl Triflate | N-Aryl derivative |

Aromatic primary amines are key precursors for the synthesis of azo compounds. The amino group of 3-Amino-4-nitronaphthalene-2-carboxylic acid can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures (0–5 °C). researchgate.netgoogle.comscispace.com

This reaction converts the amino group into a highly reactive diazonium salt. The resulting diazonium cation is an excellent electrophile and can react with electron-rich aromatic compounds (coupling components), such as phenols or anilines, in an electrophilic aromatic substitution reaction to form an azo dye. upb.ronih.govnih.gov The extended conjugation provided by the naphthalene ring system and the azo linkage often results in intensely colored compounds, making these derivatives useful as dyes and pigments. upb.ronih.govcosmileeurope.eu The specific color of the resulting dye depends on the nature of the coupling component used. nih.gov

The nitro group on the naphthalene ring is susceptible to reduction. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or chemical reduction using reagents like tin(II) chloride (SnCl₂) in acidic medium can selectively reduce the nitro group to a primary amino group. This transformation would convert 3-Amino-4-nitronaphthalene-2-carboxylic acid into 3,4-diaminonaphthalene-2-carboxylic acid. Such diamine derivatives are valuable building blocks for the synthesis of various heterocyclic compounds, including benzodiazepines and quinoxalines.

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is another key site for derivatization, primarily through nucleophilic acyl substitution reactions.

The carboxylic acid can be converted into its corresponding esters through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.comresearchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or the water formed during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions by first activating the carboxylic acid. Reagents like silica chloride can catalyze the esterification with alcohols. organic-chemistry.org The use of coupling agents, such as TBTU, TATU, or COMU, in the presence of an organic base, can also facilitate the formation of esters, including with tertiary alcohols. organic-chemistry.org

Table 2: Common Esterification Methods

| Method | Reagents | Conditions |

|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux, often with excess alcohol |

| Carbodiimide Coupling | Alcohol, EDCI, NaHCO₃ | Mild, aqueous-organic solvent |

| Coupling Agent-Mediated | Alcohol, TBTU/TATU, Organic Base | Room temperature |

The carboxylic acid moiety can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt) to increase efficiency and prevent side reactions. nih.govresearchgate.netbachem.com

Other powerful coupling reagents, such as HATU, HBTU, and PyBOP, are frequently used in peptide synthesis and can be applied to form amide bonds under mild conditions. researchgate.netbachem.comuni-kiel.de Direct amidation can also be catalyzed by Lewis acids like titanium tetrafluoride (TiF₄). rsc.orgresearchgate.net These methods allow for the coupling of 3-Amino-4-nitronaphthalene-2-carboxylic acid with various amines or amino acid esters to produce a wide range of amide derivatives or peptide analogues. researchgate.netresearchgate.netnih.gov

Decarboxylation Reactions and Mechanistic Insights

Decarboxylation is a fundamental chemical reaction involving the removal of a carboxyl group (-COOH) with the release of carbon dioxide (CO₂). allen.in While this process is thermodynamically favorable, its kinetic viability is highly dependent on the molecular structure and reaction conditions. nih.gov For carboxylic acids, the reaction transforms an R-COOH compound into R-H and CO₂. allen.in

The decarboxylation of 3-Amino-4-nitronaphthalene-2-carboxylic acid is influenced by the electronic properties of the substituents on the naphthalene ring. The presence of an electron-withdrawing group, such as the nitro group at the beta-position relative to the carboxyl group, can facilitate decarboxylation by stabilizing the carbanion intermediate formed upon CO₂ loss. wikipedia.org The mechanism for such reactions often involves the formation of an enol intermediate through a concerted, cyclic transition state, which then tautomerizes to the final product. masterorganicchemistry.comyoutube.com The stability of this transition state is a key factor in determining the reaction rate. masterorganicchemistry.com Although not a classic β-keto acid, the electronic environment of 3-amino-4-nitronaphthalene-2-carboxylic acid, with its potent electron-withdrawing nitro group and electron-donating amino group, creates a unique scenario for potential decarboxylation under thermal or catalytic conditions. The reaction would proceed by cleaving the C-C bond between the naphthalene ring and the carboxyl group, replacing it with a C-H bond. masterorganicchemistry.com

Reactivity Profiling of the Nitro Group and its Reductive Pathways

The nitro group is a versatile functional moiety in organic synthesis, primarily due to its strong electron-withdrawing nature and its ability to be transformed into various other functional groups, most notably amines. wikipedia.orgorganic-chemistry.org The reduction of aromatic nitro compounds is a critical transformation for the synthesis of aromatic amines, which are valuable industrial intermediates. jsynthchem.com

Mechanistic Studies of Nitro Group Transformations

The reduction of an aromatic nitro group to a primary amine is a complex, multi-stage process involving a six-electron reduction. nih.gov The generally accepted mechanism, first proposed by Haber, involves a sequence of intermediates. rsc.org The reaction proceeds through the formation of a nitroso (R-NO) compound, followed by an N-hydroxylamino (R-NHOH) intermediate, and finally the amine (R-NH₂). nih.gov

This reduction can occur via two main pathways: a "direct" or "hydrogenation" route and an "indirect" or "condensation" route. rsc.org

Direct Pathway : The nitro group is sequentially hydrogenated to nitroso, then to hydroxylamine, which is finally reduced to the amine. This pathway is often observed on catalyst surfaces like platinum. orientjchem.orgresearchgate.net

Condensation Pathway : This route involves bimolecular reactions between the intermediates. For example, the nitroso and hydroxylamine intermediates can condense to form an azoxy compound (R-N=N(O)-R), which is then successively reduced to an azo (R-N=N-R), hydrazo (R-NH-NH-R), and finally cleaved to the amine. researchgate.net

The specific mechanism and the accumulation of intermediates are highly dependent on the catalyst, reaction conditions, and the structure of the nitroaromatic compound. rsc.orgorientjchem.org For example, with gold-on-titania (Au/TiO₂) catalysts, nitrosobenzene and phenylhydroxylamine have been observed as intermediates, supporting the direct hydrogenation pathway. rsc.orgresearchgate.net Mechanistic studies using various techniques indicate that the reduction of the nitroso group to the hydroxylamine is often very fast, making the nitroso intermediate difficult to detect. nih.gov The presence of electron-donating or electron-withdrawing groups on the aromatic ring can influence the rate of reduction by affecting the electron density at the nitro group. orientjchem.orgresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthalene Core

Further functionalization of the 3-Amino-4-nitronaphthalene-2-carboxylic acid core can be achieved through aromatic substitution reactions. The outcome of these reactions is governed by the powerful directing effects of the existing amino, nitro, and carboxylic acid substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regioselectivity of this reaction is determined by the electronic properties of the substituents already present.

Amino Group (-NH₂) : A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

Nitro Group (-NO₂) : A strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. wikipedia.orgnih.gov

Carboxylic Acid Group (-COOH) : A deactivating, meta-directing group.

For 3-Amino-4-nitronaphthalene-2-carboxylic acid, the exceptionally strong activating and directing effect of the amino group at position 3 will dominate. Therefore, incoming electrophiles will be directed to the positions ortho and para to the amino group. The available positions are C1 (ortho) and C5/C7 (para-like positions on the adjacent ring). Given the steric hindrance from the adjacent carboxylic acid group at C2, electrophilic attack is most likely to occur at the C1 position.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -NH₂ | C3 | Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |

| -NO₂ | C4 | Electron-Withdrawing (Resonance & Inductive) | Strongly Deactivating nih.gov | Meta |

| -COOH | C2 | Electron-Withdrawing (Inductive) | Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they are substituted with strong electron-withdrawing groups. wikipedia.orgpressbooks.pub The nitro group on the naphthalene core of the title compound strongly activates the ring for nucleophilic attack. wikipedia.org This activation is most pronounced at the positions ortho and para to the electron-withdrawing group, as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgpressbooks.pub

For SNAr to occur, a good leaving group (such as a halide) must be present at an activated position. In 3-Amino-4-nitronaphthalene-2-carboxylic acid, there is no inherent leaving group. However, if a derivative were synthesized with a leaving group at the C3 or C5 position (ortho and para to the C4 nitro group, respectively), it would be susceptible to displacement by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the ring to form the stabilized anionic Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. pressbooks.publibretexts.orgscranton.edu

Chemo-, Regio-, and Stereoselectivity in Reactions of 3-Amino-4-nitronaphthalene-2-carboxylic acid

Selectivity is a cornerstone of modern organic synthesis, enabling precise control over reaction outcomes. In the context of 3-Amino-4-nitronaphthalene-2-carboxylic acid, its multifunctional nature makes considerations of chemo-, regio-, and stereoselectivity paramount.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. The most relevant example for this molecule is the selective reduction of the nitro group without affecting the carboxylic acid. As detailed in section 3.3.1, this can be achieved by carefully selecting the catalyst and reducing agent, such as using an iron catalyst with phenyl silane. nih.gov This allows for the synthesis of 3,4-diaminonaphthalene-2-carboxylic acid, a key synthetic intermediate.

Regioselectivity : This concerns the control of the position at which a reaction occurs. For 3-Amino-4-nitronaphthalene-2-carboxylic acid, regioselectivity is most pertinent in electrophilic aromatic substitution reactions. As discussed in section 3.4, the potent activating and ortho, para-directing amino group will overwhelmingly control the position of substitution, directing incoming electrophiles primarily to the C1 position.

Stereoselectivity : This describes the preferential formation of one stereoisomer over another. masterorganicchemistry.com The parent molecule, 3-Amino-4-nitronaphthalene-2-carboxylic acid, is achiral and has no stereocenters. Stereoselectivity would become a factor in derivatization reactions that introduce a new chiral center. For example, if the carboxylic acid at C2 were to be converted into a prochiral ketone, its subsequent reduction to a secondary alcohol could be performed stereoselectively using chiral reducing agents to favor the formation of one enantiomer or diastereomer over the other. Similarly, reactions involving the amino group that create a new stereocenter could be designed to proceed with stereoselectivity.

Advanced Spectroscopic and Structural Characterization of 3 Amino 4 Nitronaphthalene 2 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. nih.gov By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 3-Amino-4-nitronaphthalene-2-carboxylic acid, a standard ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the carboxylic acid (-COOH) proton. The carboxylic acid proton is typically highly deshielded and appears as a broad singlet in the 10-12 ppm region. libretexts.org The protons of the amino group would likely appear as a broad signal, while the four protons on the naphthalene (B1677914) ring system would present as complex multiplets. The electron-withdrawing effects of the nitro group and the carboxylic acid group, combined with the electron-donating effect of the amino group, would significantly influence the chemical shifts of these aromatic protons.

The ¹³C NMR spectrum would complement this data, showing a characteristic signal for the carbonyl carbon of the carboxylic acid in the 160-180 ppm range. libretexts.org The aromatic carbons would resonate between approximately 110-150 ppm, with the carbons directly attached to the electron-withdrawing nitro and carboxyl groups appearing further downfield, and the carbon attached to the amino group shifted upfield.

While 1D NMR provides essential information, complex molecules often require multidimensional techniques to unambiguously assign all signals and confirm the structure. nih.gov For 3-Amino-4-nitronaphthalene-2-carboxylic acid, a suite of 2D NMR experiments would be employed for a complete structural assignment.

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two or three bonds. It would be crucial for establishing the connectivity of the protons on the naphthalene ring system, allowing for the tracing of adjacent proton networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It provides an unambiguous link between the ¹H and ¹³C signals, confirming which proton is attached to which carbon in the naphthalene backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is vital for identifying and assigning quaternary (non-protonated) carbons. For instance, correlations would be expected from nearby aromatic protons to the carbonyl carbon and the carbons bearing the amino and nitro substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. nih.gov NOESY data can confirm the substitution pattern by showing through-space correlations, for example, between the amine protons and the aromatic proton at the C5 position.

The following table summarizes the expected key correlations from 2D NMR experiments that would be used to confirm the structure of 3-Amino-4-nitronaphthalene-2-carboxylic acid.

| 2D NMR Experiment | Purpose | Expected Key Correlations for 3-Amino-4-nitronaphthalene-2-carboxylic acid |

|---|---|---|

| COSY | Identifies coupled protons (¹H-¹H) | Cross-peaks between adjacent aromatic protons (e.g., H5↔H6, H6↔H7, H7↔H8). |

| HSQC | Correlates protons to their directly attached carbons (¹H-¹³C) | Cross-peaks linking each aromatic proton (H5, H6, H7, H8) to its corresponding carbon (C5, C6, C7, C8). |

| HMBC | Correlates protons and carbons over 2-3 bonds | - Aromatic proton H5 to carbons C4, C7, and the junction carbon C8a.

|

| NOESY | Identifies protons that are close in space | - Correlation between the amine protons (NH₂) and the aromatic proton at C5.

|

While solution-state NMR is powerful, many compounds are not sufficiently soluble, or their properties in the solid state are of primary interest. Solid-state NMR (ssNMR) spectroscopy is an atomic-level method used to determine the chemical structure and dynamics of solid materials. nih.govwikipedia.org In solids, the random tumbling motion that averages out anisotropic interactions in solution is absent, leading to very broad spectral lines. emory.edu

Techniques such as Magic Angle Spinning (MAS) are employed to artificially reintroduce this averaging, where the sample is spun at a high frequency at an angle of 54.74° relative to the external magnetic field. emory.edu This process removes anisotropic interactions like dipolar coupling and chemical shift anisotropy, resulting in significantly sharper lines and higher resolution spectra.

For 3-Amino-4-nitronaphthalene-2-carboxylic acid, ssNMR would be particularly valuable for:

Characterizing Polymorphs: Different crystalline forms (polymorphs) of the same compound will have distinct local environments for the atoms, leading to different chemical shifts in the ssNMR spectrum. Thus, ssNMR can readily distinguish between different polymorphs and provide insight into their unique packing arrangements.

Studying Insoluble Materials: ssNMR allows for the structural analysis of materials that are insoluble or degrade in solution.

Probing Dynamics: Advanced ssNMR experiments can provide information on molecular motions and dynamics within the crystal lattice.

Techniques like Cross-Polarization (CP-MAS) are often used in conjunction with MAS to enhance the signal intensity of insensitive nuclei like ¹³C by transferring magnetization from abundant protons. wikipedia.org

X-ray Crystallography and Single Crystal Diffraction Studies for Definitive Structural Elucidation

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the crystal lattice, which is governed by a network of intermolecular interactions. The functional groups present in 3-Amino-4-nitronaphthalene-2-carboxylic acid suggest a rich variety of potential noncovalent interactions that would dictate its solid-state architecture. researchgate.net

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), often leading to the formation of hydrogen-bonded dimers. The amino group (-NH₂) is an excellent hydrogen bond donor, while the nitro group (-NO₂) is a strong acceptor. A complex and robust hydrogen-bonding network involving these groups is expected to be a dominant feature of the crystal packing. Intramolecular hydrogen bonds, particularly between the adjacent amino and nitro groups, are also highly probable.

π-π Stacking: The large, planar aromatic surface of the naphthalene core makes it susceptible to π-π stacking interactions, where parallel rings are arranged in either a face-to-face or offset manner. These interactions, driven by London dispersion forces, are a major stabilizing contribution in the crystal packing of many aromatic compounds. researchgate.net

| Interaction Type | Potential Donor/Acceptor Groups | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding (Intermolecular) | -COOH (donor/acceptor) -NH₂ (donor) -NO₂ (acceptor) | Formation of dimers via carboxylic acids; extensive 3D networks linking molecules. |

| Hydrogen Bonding (Intramolecular) | -NH₂ (donor) to -NO₂ (acceptor) -NH₂ (donor) to -COOH (acceptor) | Influences molecular conformation and planarity. |

| π-π Stacking | Naphthalene rings | Stabilizes the crystal lattice through parallel stacking of aromatic systems. |

The study of the solid state of a compound extends to its different crystalline forms.

Polymorphism: This is the ability of a substance to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Given the multiple hydrogen bonding sites and potential for varied π-π stacking arrangements, 3-Amino-4-nitronaphthalene-2-carboxylic acid may exhibit polymorphism. X-ray diffraction is the definitive method for identifying and structurally characterizing different polymorphs.

Co-crystallization: This involves combining the target molecule with a second, different molecule (a "co-former") in a stoichiometric ratio within a single crystal. This strategy is often used to modify the physicochemical properties of a compound. For 3-Amino-4-nitronaphthalene-2-carboxylic acid, co-crystallization could be explored with other molecules capable of complementary hydrogen bonding to create novel solid forms with tailored properties.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy) for Functional Group and Molecular Interaction Probing

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. Since each functional group has characteristic vibrational frequencies, these techniques provide a molecular "fingerprint" that is highly useful for structural confirmation. researchgate.net

For 3-Amino-4-nitronaphthalene-2-carboxylic acid, the vibrational spectra would be dominated by the characteristic bands of its functional groups. The energies of these vibrational bands are sensitive to the local molecular structure and intermolecular interactions, such as hydrogen bonding. princeton.edu

Carboxylic Acid: This group gives rise to a strong C=O (carbonyl) stretching absorption, typically between 1680–1750 cm⁻¹. A very broad O-H stretching band is also characteristic, appearing in the 2500–3300 cm⁻¹ region; its breadth is a hallmark of strong hydrogen bonding. princeton.edu

Amino Group: The N-H bonds of the primary amine will show symmetric and asymmetric stretching vibrations, typically as two distinct bands in the 3300–3500 cm⁻¹ range. nanoient.org

Nitro Group: The nitro group has two characteristic and strong stretching vibrations: an asymmetric stretch usually found near 1500–1560 cm⁻¹ and a symmetric stretch near 1300–1370 cm⁻¹.

Naphthalene Ring: The aromatic ring will exhibit C-H stretching modes above 3000 cm⁻¹ and multiple C=C stretching bands within the 1400–1620 cm⁻¹ region.

The precise positions of these bands can be influenced by intramolecular hydrogen bonding between the adjacent substituents, which can cause frequency shifts. A detailed analysis of these shifts can provide further insight into the molecular conformation.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Appearance |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | 2500 - 3300 | Very broad, strong |

| C=O stretch | 1680 - 1750 | Strong, sharp | |

| Amino (-NH₂) | N-H asymmetric stretch | 3400 - 3500 | Medium |

| N-H symmetric stretch | 3300 - 3400 | Medium | |

| Nitro (-NO₂) | N-O asymmetric stretch | 1500 - 1560 | Very strong |

| N-O symmetric stretch | 1300 - 1370 | Strong | |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Weak to medium |

| C=C stretch | 1400 - 1620 | Multiple bands, variable intensity |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition and for elucidating its structure through fragmentation analysis. pnnl.govnih.gov For 3-Amino-4-nitronaphthalene-2-carboxylic acid, HRMS would provide crucial data for its definitive identification.

Exact Mass Determination

The molecular formula of 3-Amino-4-nitronaphthalene-2-carboxylic acid is C₁₁H₈N₂O₄. HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. The theoretical exact mass of the neutral molecule is 232.0484 u. In HRMS analysis, the compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

The high mass accuracy of HRMS, typically within 5 ppm, allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the identity of the analyte.

Interactive Data Table: Theoretical m/z Values for HRMS

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₉N₂O₄⁺ | 233.0557 |

| [M-H]⁻ | C₁₁H₇N₂O₄⁻ | 231.0415 |

| [M+Na]⁺ | C₁₁H₈N₂O₄Na⁺ | 255.0376 |

Fragmentation Pathway Analysis

Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pathways of the parent ion. The fragmentation pattern is dictated by the relative stability of the resulting fragments and the nature of the functional groups. For aromatic carboxylic acids, common fragmentation pathways involve the loss of small neutral molecules like H₂O, CO, and CO₂. libretexts.orgwhitman.eduyoutube.com The presence of the nitro and amino groups introduces additional characteristic fragmentation patterns.

A plausible fragmentation pathway for the [M+H]⁺ ion of 3-Amino-4-nitronaphthalene-2-carboxylic acid would likely initiate with the loss of water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). Subsequent fragmentations could involve the nitro group, such as the loss of NO or NO₂. The stable naphthalene core is expected to remain intact in the major fragments. libretexts.org

Interactive Data Table: Plausible HRMS/MS Fragmentation of [M+H]⁺ (m/z 233.0557)

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Formula of Fragment |

| 215.0451 | H₂O | C₁₁H₇N₂O₃⁺ |

| 187.0502 | H₂O + CO | C₁₀H₇N₂O₂⁺ |

| 171.0553 | H₂O + CO₂ | C₁₀H₇N₂O⁺ |

| 157.0495 | H₂O + CO + NO | C₁₀H₇NO⁺ |

This detailed fragmentation data allows for the structural confirmation of the molecule and can be used to differentiate it from its isomers.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. yale.edu 3-Amino-4-nitronaphthalene-2-carboxylic acid itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit a CD or ORD spectrum. However, chiral derivatives of this compound could be synthesized, for instance, by introducing a chiral center via modification of the carboxylic acid or amino group (e.g., through amide formation with a chiral amine or alcohol).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. photophysics.commtoz-biolabs.com For a chiral derivative of 3-Amino-4-nitronaphthalene-2-carboxylic acid, the naphthalene ring system and the nitro group act as chromophores. The electronic transitions within these chromophores (e.g., π → π* transitions in the aromatic system and n → π* transitions in the nitro and carboxyl groups) would give rise to CD signals. The sign and intensity of these signals, known as Cotton effects, are highly sensitive to the stereochemical environment around the chromophore. vlabs.ac.in

Analysis of the CD spectrum could provide valuable information about the absolute configuration and conformational preferences of the chiral derivative. For instance, aromatic amino acids are known to exhibit characteristic CD patterns. nih.govresearchgate.net

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD measures the change in optical rotation of a substance with the wavelength of light. kud.ac.inwikipedia.org An ORD spectrum displays this variation, and in the region of an absorption band of a chromophore, it shows a characteristic peak and trough, which is also known as the Cotton effect. vlabs.ac.in The sign of the Cotton effect in an ORD spectrum is directly related to the stereochemistry of the molecule.

For a chiral derivative of 3-Amino-4-nitronaphthalene-2-carboxylic acid, the ORD curve would be expected to show a complex pattern due to the multiple chromophores present. By analyzing the Cotton effects associated with the electronic transitions of the naphthalene and nitro chromophores, it would be possible to deduce the absolute configuration of the stereocenters.

Interactive Data Table: Principles of Chiroptical Spectroscopy for Hypothetical Chiral Derivatives

| Technique | Principle | Expected Information | Relevant Chromophores |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Absolute configuration, conformational analysis. | Naphthalene (π → π), Nitro (n → π), Carboxyl (n → π). |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Absolute configuration, identification of chromophores. | Naphthalene (π → π), Nitro (n → π), Carboxyl (n → π). |

Computational and Theoretical Investigations of 3 Amino 4 Nitronaphthalene 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. For aromatic systems like 3-Amino-4-nitronaphthalene-2-carboxylic acid, these computational methods provide insights into electron distribution, molecular orbital energies, and other key electronic properties that govern chemical behavior.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. scirp.org For derivatives of 2-thiophene carboxylic acid, DFT calculations using the B3LYP method with a 6-311G(d,p) basis set have been employed to determine optimized molecular structures and the energies of molecular orbitals. mdpi.com Similar approaches are applied to study pyridine (B92270) derivatives, using DFT (B3LYP) with a 6-31G(d,p) basis set for optimizing molecular structures. nih.gov These calculations yield important parameters such as bond lengths, bond angles, dipole moments, and molecular electrostatic potentials, which are crucial for understanding the molecule's stability and interaction with other chemical species. materialsciencejournal.org

Table 1: Representative Molecular Properties Calculated Using DFT

| Property | Description | Typical Basis Set |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule, providing bond lengths and angles. | 6-311G(d,p) |

| Dipole Moment | A measure of the net molecular polarity, arising from the charge distribution. | 6-31G(d,p) |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | 6-311G(d,p) |

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net For compounds like 3-amino-2-pyrazinecarboxylic acid, the HOMO and LUMO energies are calculated using Time-Dependent DFT (TD-DFT) to understand charge transfer within the molecule. nanoient.orgnanoient.org

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Definition | Significance in Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

This table is interactive. You can sort and filter the data.

Conformational Analysis and Potential Energy Surface Mapping

In-silico Prediction of Spectroscopic Signatures and Validation

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For instance, DFT calculations are used to predict vibrational spectra (FT-IR and FT-Raman). nanoient.orgnanoient.org The calculated harmonic vibrational frequencies are often scaled to improve agreement with experimental results. nanoient.orgnanoient.org Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nanoient.orgnanoient.org For UV-Visible spectra, TD-DFT is a common approach to calculate electronic transition energies and oscillator strengths. nanoient.orgnanoient.org Studies on related compounds like 3-amino-2-pyrazinecarboxylic acid have demonstrated good agreement between calculated and experimental spectroscopic data. nanoient.orgnanoient.org

Table 3: Computational Methods for Spectroscopic Prediction

| Spectroscopic Technique | Computational Method | Basis Set Example |

|---|---|---|

| FT-IR / FT-Raman | DFT (e.g., B3LYP) | 6-311++G(d,p) |

| ¹H and ¹³C NMR | GIAO | 6-311+G(2d,p) |

This table is interactive. You can sort and filter the data.

Elucidation of Reaction Mechanisms and Transition State Analysis through Computational Methods

Computational chemistry provides invaluable tools for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states. DFT calculations are frequently used to locate transition state structures and calculate activation energies, providing a quantitative understanding of reaction kinetics. For example, in the study of aminotransferase inactivators, molecular docking and computational pKa calculations have been used to understand reaction mechanisms and the role of specific structural features in inhibitory activity. nih.gov These methods allow for the detailed investigation of reaction pathways and the factors that control them.

Molecular Dynamics Simulations and Intermolecular Interaction Modeling

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions. mdpi.com While specific MD simulations for 3-Amino-4-nitronaphthalene-2-carboxylic acid have not been reported, this technique is widely applied to understand how molecules interact with their environment, such as solvents or biological macromolecules. For instance, MD simulations have been used to study the conformational landscape of aromatic non-coded amino acids in explicit water. nih.govresearchgate.net These simulations provide detailed information about hydrogen bonding, van der Waals interactions, and other non-covalent forces that govern molecular association and recognition.

Applications of 3 Amino 4 Nitronaphthalene 2 Carboxylic Acid As a Building Block in Advanced Organic Synthesis

Synthesis of Complex Polycyclic Aromatic Hydrocarbons and Heterocyclic Compounds

The trifunctional nature of 3-Amino-4-nitronaphthalene-2-carboxylic acid makes it an excellent precursor for the synthesis of elaborate polycyclic and heterocyclic systems. The adjacent amino and carboxylic acid groups can be utilized in cyclization reactions to form a fused pyridinone ring.

Furthermore, the reduction of the nitro group to a second amino group yields 3,4-diaminonaphthalene-2-carboxylic acid. This ortho-diamine intermediate is a classic precursor for the formation of various fused five- and six-membered heterocycles. For instance, condensation with α-dicarbonyl compounds would lead to the formation of complex quinoxaline (B1680401) derivatives, which are scaffolds of interest in medicinal chemistry and materials science. The intramolecular cyclization of this diamine with its own carboxylic acid group, or derivatives thereof, could also lead to novel benzodiazepine-like structures fused to the naphthalene (B1677914) core.

The amino group can also be transformed into a diazonium salt, which is a versatile intermediate. Intramolecular cyclization reactions involving the diazonium group and another part of the molecule could be envisioned to create new ring systems.

Role in the Preparation of Precursors for Functional Materials and Advanced Chemical Entities

The naphthalene core of 3-Amino-4-nitronaphthalene-2-carboxylic acid is a well-known chromophore, and the presence of both an electron-donating amino group and an electron-withdrawing nitro group creates a "push-pull" system. This electronic arrangement is a common feature in organic dyes and pigments. Chemical modification of the functional groups could be used to tune the optical properties, such as color and fluorescence, making its derivatives potential candidates for advanced dyes.

This compound can also serve as a monomer for the synthesis of specialty polymers. upenn.edu The carboxylic acid and amino group can be used to form polyamide or polyimide chains. The incorporation of the rigid, nitro-containing naphthalene unit into a polymer backbone could enhance properties such as thermal stability, mechanical strength, and refractive index. These characteristics are desirable in materials used for high-performance plastics and optical films.

Table 2: Potential Transformations for Functional Material Precursors

| Functional Group | Reaction | Resulting Functionality | Potential Application |

|---|---|---|---|

| -COOH, -NH₂ | Polycondensation | Polyamide | High-performance polymers |

| -NO₂, -NH₂ | Diazotization & Azo Coupling | Azo Dye | Dyes and Pigments |

Utilization in the Design and Synthesis of Ligands for Coordination Chemistry

The presence of the amino and carboxylic acid groups in an ortho-like position makes 3-Amino-4-nitronaphthalene-2-carboxylic acid a prime candidate for a bidentate chelating ligand. These two groups can coordinate with a single metal ion to form a stable six-membered ring, a common motif in coordination chemistry. nih.gov

The resulting metal complexes could have interesting catalytic, magnetic, or optical properties. The naphthalene backbone provides a rigid scaffold that can influence the geometry of the coordination sphere around the metal center. Furthermore, the nitro group, while not typically a strong coordinating agent, can modulate the electronic properties of the ligand, thereby influencing the reactivity and stability of the metal complex. The synthesis of such ligands is crucial for the development of new catalysts and metal-organic frameworks (MOFs). nih.gov

Contribution to Combinatorial Chemistry Libraries and High-Throughput Synthesis Methodologies

In the field of drug discovery and materials science, generating large libraries of related compounds for screening is a common practice. 3-Amino-4-nitronaphthalene-2-carboxylic acid is an attractive scaffold for combinatorial chemistry due to its three distinct points of diversification.

Carboxylic Acid: Can be readily converted into a wide array of amides or esters by reacting it with a library of amines or alcohols.

Amino Group: Can be acylated, alkylated, or used in reductive amination with a library of carboxylic acids or aldehydes/ketones.

Nitro Group: Can be reduced to an amine, which then provides a second site for reactions similar to the original amino group, allowing for the creation of even more complex and diverse structures.

This multi-point diversification allows for the rapid, parallel synthesis of a large number of unique compounds based on the core naphthalene structure, which can then be screened for desired biological or material properties.

Development of Molecular Scaffolds for Chemical Probes and Sensory Systems (focus on synthetic design)

The naphthalene moiety is inherently fluorescent. The design of chemical probes and sensors often relies on modulating the fluorescence of a core structure in response to a specific analyte. The electronic push-pull nature of the amino and nitro groups on the naphthalene ring can significantly affect its photophysical properties.

From a synthetic design perspective, this molecule could be the foundation for a chemosensor. For example, the chelating site formed by the amino and carboxylic acid groups could be designed to selectively bind a specific metal ion. Upon binding, the conformation of the molecule might change, or the electronic properties could be perturbed, leading to a detectable change in the fluorescence emission (either turning it "on" or "off," or shifting the wavelength). The nitro group could also be used as a quenching group, with its reduction to an amine in response to a specific chemical environment leading to a "turn-on" fluorescent signal. These design principles make derivatives of 3-Amino-4-nitronaphthalene-2-carboxylic acid promising candidates for the development of new sensory systems.

Emerging Research Directions and Future Perspectives for 3 Amino 4 Nitronaphthalene 2 Carboxylic Acid Research

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic routes to 3-Amino-4-nitronaphthalene-2-carboxylic acid is a primary focus of emerging research. Traditional synthetic methods often involve multi-step processes with harsh reaction conditions and the generation of significant waste. Future methodologies are anticipated to overcome these limitations by embracing principles of green chemistry.

Key areas of exploration include:

Catalytic C-H Functionalization: Direct C-H activation and functionalization of the naphthalene (B1677914) core represents a more atom-economical approach. Research is directed towards the use of transition metal catalysts (e.g., palladium, rhodium, copper) to selectively introduce the amino, nitro, and carboxyl groups, thereby reducing the number of synthetic steps.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The development of flow-based nitration and amination reactions for naphthalene derivatives is a promising avenue for the large-scale and sustainable production of 3-Amino-4-nitronaphthalene-2-carboxylic acid.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and milder reaction conditions. For instance, engineered nitroreductases or aminotransferases could be employed for the selective introduction of the nitro and amino groups.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Methodology | Potential Advantages | Challenges |

| Traditional Multi-step Synthesis | Established procedures for individual steps. | Low overall yield, harsh reagents, significant waste. |

| Catalytic C-H Functionalization | High atom economy, fewer steps. | Regioselectivity control, catalyst cost and stability. |

| Flow Chemistry | Enhanced safety, scalability, precise control. | Initial setup cost, potential for clogging. |

| Biocatalysis | High selectivity, mild conditions, environmentally benign. | Enzyme stability, substrate scope, cost of enzyme production. |

Table 1: Comparison of Synthetic Methodologies for 3-Amino-4-nitronaphthalene-2-carboxylic acid. This table provides a summary of the potential benefits and drawbacks of different synthetic approaches.

Exploration of Unprecedented Reactivity and Catalytic Transformations

The unique arrangement of functional groups in 3-Amino-4-nitronaphthalene-2-carboxylic acid suggests a rich and complex reactivity profile. The interplay between the electron-donating amino group, the electron-withdrawing nitro group, and the acidic carboxylic acid moiety on the rigid naphthalene scaffold is expected to lead to novel chemical transformations.

Future research in this area will likely focus on:

Intramolecular Cyclization Reactions: The proximity of the amino and nitro groups could facilitate intramolecular cyclization reactions to form novel heterocyclic systems. These reactions could be triggered by reduction of the nitro group, leading to the formation of benzimidazole or other fused-ring structures with potential biological activity.

Catalytic Applications: The molecule itself could serve as a ligand for transition metal catalysts. The presence of multiple coordination sites (amino, nitro, and carboxylate groups) could enable the formation of stable metal complexes with unique catalytic properties, for example, in oxidation or reduction reactions.

Decarboxylative Functionalization: The carboxylic acid group can be a handle for various decarboxylative coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position of the naphthalene ring.

Integration of 3-Amino-4-nitronaphthalene-2-carboxylic acid in Supramolecular Assembly and Material Science Research

The ability of molecules to self-assemble into well-defined supramolecular structures is a cornerstone of modern materials science. The structural features of 3-Amino-4-nitronaphthalene-2-carboxylic acid make it an excellent candidate for the construction of novel supramolecular assemblies and functional materials.

Key research directions include:

Hydrogen-Bonded Networks: The carboxylic acid and amino groups are capable of forming strong and directional hydrogen bonds, which can drive the self-assembly of the molecule into one-, two-, or three-dimensional networks. The nitro group can also participate in weaker hydrogen bonding interactions.

Charge-Transfer Complexes: The electron-rich amino-substituted naphthalene core and the electron-withdrawing nitro group can facilitate the formation of charge-transfer complexes with other aromatic molecules, leading to materials with interesting photophysical and electronic properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality allows for the use of this molecule as an organic linker in the construction of MOFs. The resulting frameworks could exhibit porosity and catalytic activity, with potential applications in gas storage, separation, and catalysis.

Advanced In-Situ Characterization Techniques for Real-time Reaction Monitoring

A deeper understanding of the synthesis and reactivity of 3-Amino-4-nitronaphthalene-2-carboxylic acid requires the use of advanced in-situ characterization techniques that can provide real-time information on reaction kinetics and mechanisms.

Emerging techniques that are expected to play a crucial role include:

In-situ FTIR and Raman Spectroscopy: These techniques can monitor the changes in vibrational modes of the functional groups during a reaction, providing valuable information about the formation of intermediates and products. For example, in-situ FTIR can track the disappearance of the nitro group signal and the appearance of new signals corresponding to cyclized products. irb.hracs.org

Operando Spectroscopy: This approach combines spectroscopic measurements with simultaneous reaction performance analysis, providing a direct correlation between the catalyst structure and its activity. ornl.govuniroma1.it This would be particularly valuable for studying the catalytic applications of metal complexes derived from 3-Amino-4-nitronaphthalene-2-carboxylic acid.

In-situ NMR Spectroscopy: For solution-phase reactions, in-situ NMR can provide detailed structural information about the species present in the reaction mixture at any given time.

| Technique | Information Provided | Applicability to 3-Amino-4-nitronaphthalene-2-carboxylic acid Research |

| In-situ FTIR Spectroscopy | Real-time monitoring of functional group transformations. | Tracking the progress of synthesis and intramolecular cyclization reactions. |

| In-situ Raman Spectroscopy | Complementary vibrational information, particularly for symmetric vibrations and in aqueous media. | Monitoring polymorphic transformations during crystallization and mechanochemical synthesis. irb.hracs.org |

| Operando Spectroscopy | Correlation between catalyst structure and activity under reaction conditions. | Investigating the performance of catalysts derived from the target molecule. ornl.govuniroma1.it |

| In-situ NMR Spectroscopy | Detailed structural information of soluble species in real-time. | Elucidating reaction mechanisms and identifying transient intermediates in solution. |

Table 2: Advanced In-Situ Characterization Techniques. This table outlines the utility of various real-time monitoring techniques in the study of 3-Amino-4-nitronaphthalene-2-carboxylic acid.

Synergistic Approaches: Bridging Experimental Synthesis with Advanced Computational Modeling

The integration of experimental and computational methods is a powerful strategy for accelerating the discovery and development of new molecules and materials. In the context of 3-Amino-4-nitronaphthalene-2-carboxylic acid, computational modeling can provide valuable insights that guide experimental efforts.

Key areas for synergistic research include:

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict its reactivity towards different reagents. Computational studies can also elucidate the mechanisms of complex reactions, such as intramolecular cyclizations.

Designing Novel Catalysts: Computational screening can be employed to predict the catalytic activity of metal complexes incorporating 3-Amino-4-nitronaphthalene-2-carboxylic acid as a ligand, thereby guiding the synthesis of the most promising candidates.

Simulating Supramolecular Assembly: Molecular dynamics (MD) simulations can be used to study the self-assembly behavior of the molecule and predict the structure of the resulting supramolecular architectures.

Strategic Positioning of 3-Amino-4-nitronaphthalene-2-carboxylic acid in Future Chemical Innovation

The unique combination of functional groups on a rigid aromatic scaffold positions 3-Amino-4-nitronaphthalene-2-carboxylic acid as a versatile building block for a wide range of future chemical innovations.

Potential areas of impact include:

Pharmaceutical and Agrochemical Synthesis: The molecule can serve as a starting material for the synthesis of complex heterocyclic compounds with potential biological activity. The naphthalene core is a common motif in many pharmaceuticals and agrochemicals.

Development of Advanced Materials: Its ability to form supramolecular assemblies and act as a linker in MOFs opens up possibilities for the creation of new materials for electronics, sensing, and environmental remediation.

Design of Novel Dyes and Pigments: The chromophoric nature of the nitronaphthalene system suggests potential applications in the development of new dyes and pigments with tailored optical properties.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Amino-4-nitronaphthalene-2-carboxylic acid?

- Methodological Answer : The synthesis of naphthalene derivatives with amino and nitro groups typically involves sequential nitration and reduction steps. For example, nitration of naphthalene-2-carboxylic acid at the 4-position, followed by selective reduction of the nitro group to an amine, could yield the target compound. Key parameters include:

- Temperature control : Maintain ≤50°C during nitration to prevent over-nitration.

- Catalyst selection : Use Fe/HCl for nitro group reduction, as demonstrated in analogous naphthalene systems .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates, as described for 3-Amino-2-naphthoic acid .

- Validation : Confirm regioselectivity via H NMR (e.g., aromatic proton splitting patterns) and FT-IR (nitro group absorption at ~1520 cm) .

Q. Which analytical techniques are most effective for characterizing 3-Amino-4-nitronaphthalene-2-carboxylic acid?

- Methodological Answer : A multi-technique approach is recommended:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to assess purity (>95%) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative mode to detect the molecular ion peak [M-H] at m/z 246 (calculated for CHNO) .

- H/C NMR : Aromatic protons in the 7.0–8.5 ppm range and carboxylic acid carbon at ~170 ppm confirm structural integrity .

Advanced Research Questions

Q. How does the stability of 3-Amino-4-nitronaphthalene-2-carboxylic acid vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ ~320 nm) over 72 hours. Carboxylic acid groups may hydrolyze under strongly alkaline conditions (pH >10) .

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Analogous naphthalene derivatives show stability up to 200°C, with nitro groups decomposing above 250°C .

- Data Interpretation : Compare degradation kinetics (zero-order vs. first-order models) to optimize storage conditions (e.g., 4°C, inert atmosphere) .

Q. How can researchers resolve contradictions in reported spectral data for nitro-substituted naphthalene derivatives?

- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example:

- Tautomeric equilibria : Use N NMR to distinguish between nitro and amine tautomers .

- Solvent polarity : Compare UV-Vis spectra in DMSO vs. chloroform; polar solvents may stabilize charge-separated intermediates .

- Case Study : For 3-Amino-1,4-dioxo-naphthalene derivatives, conflicting IR data were resolved by X-ray crystallography, confirming keto-enol tautomer dominance .

Q. What role does 3-Amino-4-nitronaphthalene-2-carboxylic acid play in synthesizing heterocyclic compounds?

- Methodological Answer : The carboxylic acid and nitro groups enable diverse reactivity:

- Cyclization : React with hydrazine to form quinazolinone derivatives, monitored by H NMR loss of NH signals .

- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to functionalize the naphthalene core, as shown for similar carboxamides .

- Mechanistic Insight : DFT calculations can predict regioselectivity in electrophilic substitution reactions .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.